1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an isoxazole ring, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is to react 2-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with chloroacetyl chloride to yield the isoxazole ring. The resulting isoxazole compound is then acylated with piperidine-4-carboxamide under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups, such as reducing nitro groups to amines.
Substitution: Substitution reactions are common, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like ammonia or amines, and electrophiles such as alkyl halides, are often used in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Reduced products can include amines or alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, analgesic, or antiviral activities.
Industry: In industrial applications, it can be used in the production of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism by which 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
1-(2-(5-(2-Chlorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
1-(2-(5-(2-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
1-(2-(5-(2-Bromophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
Uniqueness: 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its chloro, methoxy, or bromo analogs. The fluorine atom can enhance the compound's stability and binding affinity to biological targets.
Properties
IUPAC Name |
1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-4-2-1-3-13(14)15-9-12(20-24-15)10-16(22)21-7-5-11(6-8-21)17(19)23/h1-4,9,11H,5-8,10H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDJJHBNYTILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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